5-Phenylpyrimidine-2,4-diamine

Catalog No.
S663648
CAS No.
18588-49-3
M.F
C10H10N4
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylpyrimidine-2,4-diamine

CAS Number

18588-49-3

Product Name

5-Phenylpyrimidine-2,4-diamine

IUPAC Name

5-phenylpyrimidine-2,4-diamine

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)

InChI Key

FUVWRUJASRBHEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2N)N

5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3) is a fundamental, unhindered 2,4-diaminopyrimidine building block featuring an unsubstituted phenyl ring at the 5-position and a free 6-position on the pyrimidine core . Unlike heavily substituted commercial derivatives such as pyrimethamine, this compound provides a rigid, aromatic diamine structure that is highly valued in materials science for synthesizing high-performance polymers, and in medicinal chemistry as a minimal-pharmacophore baseline for enzyme inhibition assays [1]. Its precise lack of peripheral steric bulk makes it a critical procurement choice for workflows requiring unhindered amine reactivity, lower thermal processing thresholds, or pure structure-activity relationship (SAR) mapping [2].

Substituting 5-phenylpyrimidine-2,4-diamine with common commercial analogs like pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) or 6-ethyl-5-phenylpyrimidine-2,4-diamine critically compromises both synthetic and analytical workflows [1]. In polymer and materials synthesis, the presence of a 6-alkyl group introduces severe steric hindrance adjacent to the reactive amine centers, drastically reducing the yield and molecular weight of resulting polyamides or polyimides . In pharmacological screening, these peripheral alkyl and halogen groups artificially inflate lipophilicity and alter baseline target affinity (e.g., against DHFR or Hex A), corrupting the data when a pure, unhindered baseline comparator is required to accurately map binding thermodynamics[2].

Thermal Processability and Melting Point Profile

The thermal properties of 5-phenylpyrimidine-2,4-diamine offer a distinct advantage for melt-processing and high-concentration solvent formulations. Experimental data establishes its melting point at 162–166 °C . In direct contrast, the closely related analog 6-ethyl-5-phenylpyrimidine-2,4-diamine exhibits a significantly higher melting point of 242–244 °C [1]. This ~80 °C reduction in the thermal transition temperature for the unsubstituted compound lowers the energy requirements for melt-phase polymerizations and alters its solubility kinetics in polar aprotic solvents.

Evidence DimensionMelting Point
Target Compound Data162–166 °C
Comparator Or Baseline242–244 °C (6-ethyl-5-phenylpyrimidine-2,4-diamine)
Quantified Difference~80 °C lower melting point
ConditionsStandard atmospheric thermal analysis

A significantly lower melting point reduces the thermal budget required for industrial scale-up and improves handling in solvent-based formulations.

Steric Accessibility for Polymerization and Functionalization

5-phenylpyrimidine-2,4-diamine is defined by its lack of substitution at the 6-position of the pyrimidine ring, a critical differentiator from commercial analogs like pyrimethamine [1]. The absence of a 6-ethyl or 6-methyl group removes the steric bulk immediately adjacent to the 4-amine group and the 5-phenyl ring [2]. This unhindered geometry is essential for achieving high-yield step-growth polymerizations with dianhydrides or diacid chlorides, where steric crowding at the C6 position in substituted analogs prematurely terminates chain growth and limits cross-linking density .

Evidence DimensionC6-Position Steric Bulk and Mass
Target Compound DataUnsubstituted C6 (MW: 186.21 g/mol)
Comparator Or Baseline6-ethyl substituted C6 (MW: 214.26 g/mol)
Quantified Difference13% lower molecular weight, eliminating adjacent alkyl steric hindrance
ConditionsStep-growth polymerization and electrophilic substitution workflows

Ensures unhindered reactivity of the primary amines, enabling the synthesis of high-molecular-weight polymers and permitting downstream functionalization.

Pharmacological Baseline for DHFR and Hex A Assays

In structure-activity relationship (SAR) studies targeting enzymes like dihydrofolate reductase (DHFR) or β-N-acetylhexosaminidase A (Hex A), 5-phenylpyrimidine-2,4-diamine serves as the essential minimal pharmacophore. Research demonstrates that peripheral modifications, such as the 6-ethyl group and 4'-chloro substitution found in pyrimethamine, alter the IC50 values by 2- to 3-fold or more depending on the target [1]. By utilizing the unsubstituted 5-phenylpyrimidine-2,4-diamine, researchers can isolate the exact thermodynamic binding contribution of the core 2,4-diaminopyrimidine scaffold without the confounding lipophilic and steric variables introduced by commercial drug analogs [2].

Evidence DimensionBaseline Target Affinity Variance
Target Compound DataCore scaffold baseline (0x variance)
Comparator Or BaselinePyrimethamine (2 to 3-fold IC50 shift due to peripheral groups)
Quantified DifferenceElimination of 2-3x IC50 variance caused by alkyl/halogen substituents
ConditionsIn vitro enzyme inhibition assays (e.g., Hex A, DHFR)

Provides medicinal chemists with a pure, uncorrupted baseline to accurately measure the effects of new custom substituents during drug design.

High-Performance Polymer and MOF Synthesis

Driven by its unhindered amine reactivity and rigid aromatic structure, this compound is the optimal choice for synthesizing advanced polyamides, polyimides, and metal-organic frameworks (MOFs). Its lack of C6 steric bulk allows for higher cross-linking densities and molecular weights compared to substituted analogs [1].

SAR Baseline in Enzyme Inhibition Screening

Procured as a critical control compound in high-throughput screening against DHFR and lysosomal enzymes (such as Hex A). It allows researchers to map the binding pocket and establish a pure thermodynamic baseline before introducing lipophilic or sterically demanding substituents[2].

Precursor for Custom Aminopyrimidine Derivatization

Because it features an unsubstituted 6-position and a significantly lower melting point (~162–166 °C) than its 6-ethyl counterpart, it is highly processable and serves as a versatile intermediate for targeted, late-stage electrophilic functionalization in multi-step organic synthesis .

XLogP3

1.3

Other CAS

18588-49-3

Wikipedia

Pyrimidine, 2,4-diamino-5-phenyl-

Dates

Last modified: 08-15-2023

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